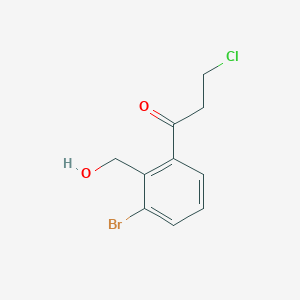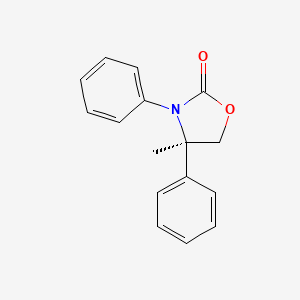
(R)-4-methyl-3,4-diphenyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Methyl-3,4-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative known for its utility in asymmetric synthesis. This compound is characterized by its unique structure, which includes a five-membered oxazolidinone ring substituted with a methyl group and two phenyl groups. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-methyl-3,4-diphenyloxazolidin-2-one typically involves the reaction of ®-phenylglycinol with benzaldehyde to form an imine intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often include the use of a suitable solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of ®-4-methyl-3,4-diphenyloxazolidin-2-one may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production of high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: ®-4-Methyl-3,4-diphenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or nitro groups to the phenyl rings.
Aplicaciones Científicas De Investigación
®-4-Methyl-3,4-diphenyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is employed in the production of fine chemicals and advanced materials, where its unique structure imparts desirable properties.
Mecanismo De Acción
The mechanism by which ®-4-methyl-3,4-diphenyloxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved include the formation of stable intermediates that favor the desired enantiomeric outcome.
Comparación Con Compuestos Similares
- (S)-4-Methyl-3,4-diphenyloxazolidin-2-one
- 4-Methyl-3,4-diphenyloxazolidin-2-one (racemic mixture)
- 4-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one
Comparison: ®-4-Methyl-3,4-diphenyloxazolidin-2-one is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. Compared to its (S)-enantiomer, it may exhibit different reactivity and selectivity in asymmetric synthesis. The racemic mixture, containing both ®- and (S)-enantiomers, lacks the enantiomeric purity required for certain applications. Other similar compounds, such as 4-phenyl-3,4-dihydro-2H-1,3-oxazin-2-one, differ in their ring structure and substituents, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(4R)-4-methyl-3,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-16(13-8-4-2-5-9-13)12-19-15(18)17(16)14-10-6-3-7-11-14/h2-11H,12H2,1H3/t16-/m0/s1 |
Clave InChI |
SUDKKTYDGGNQIP-INIZCTEOSA-N |
SMILES isomérico |
C[C@]1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



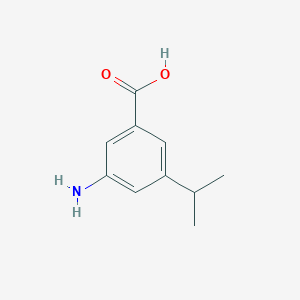

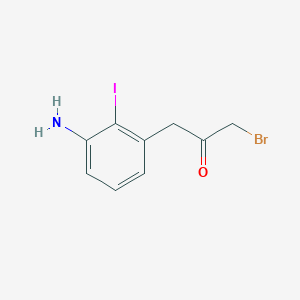

![5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester](/img/structure/B14062964.png)


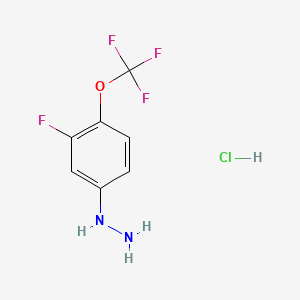

![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate](/img/structure/B14062989.png)

![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)
